![molecular formula C12H12N2O3 B2484262 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 251468-79-8](/img/structure/B2484262.png)
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in animals. It was first introduced in the 1940s and has been widely used in veterinary medicine since then. Phenylbutazone is a pyrazolone derivative that inhibits the synthesis of prostaglandins, which are responsible for inflammation and pain.
Mechanism of Action
The mechanism of action of phenylbutazone involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, phenylbutazone reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also a potent inhibitor of platelet aggregation, which can be beneficial in the treatment of thrombotic disorders. However, it can also have adverse effects on the gastrointestinal tract, kidneys, and liver.
Advantages and Limitations for Lab Experiments
Phenylbutazone is a widely used 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione in veterinary medicine and has been extensively studied for its anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available. However, its use in laboratory experiments may be limited due to its potential adverse effects on the gastrointestinal tract, kidneys, and liver.
Future Directions
There are several future directions for the study of phenylbutazone. One area of research could focus on the development of new formulations that minimize its adverse effects. Another area of research could focus on the development of new 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-triones that are more effective and have fewer adverse effects. Additionally, more research is needed to fully understand the mechanism of action of phenylbutazone and its potential therapeutic applications.
Synthesis Methods
Phenylbutazone can be synthesized by reacting 4-butylresorcinol with hydrazine hydrate to form 4-butylresorcinol hydrazone. This compound is then reacted with ethyl acetoacetate and ammonium acetate to form 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Scientific Research Applications
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions such as arthritis, colic, and laminitis in horses. It has also been used in the treatment of pain and inflammation in dogs and cats.
properties
IUPAC Name |
1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-8-11(16)14(12(17)13-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIKXQXNKSZIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
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